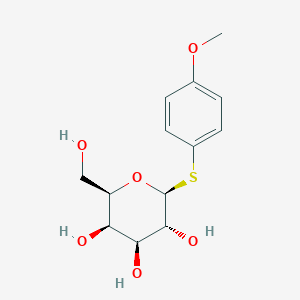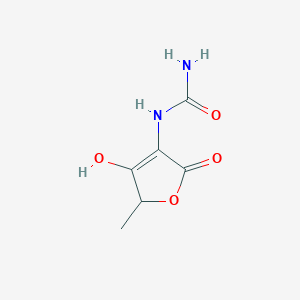
1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea is an organic compound characterized by a unique structure that includes a furan ring substituted with hydroxy, methyl, and oxo groups, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea typically involves the reaction of 4-hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with urea under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid derivatives .
Applications De Recherche Scientifique
1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds share the hydroxy and oxo functionalities and exhibit similar biological activities.
Indole derivatives: Indoles also possess a heterocyclic structure and are known for their diverse biological activities.
Uniqueness: 1-(4-Hydroxy-5-methyl-2-oxo-2,5-dihydrofuran-3-yl)urea is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H8N2O4 |
|---|---|
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
(3-hydroxy-2-methyl-5-oxo-2H-furan-4-yl)urea |
InChI |
InChI=1S/C6H8N2O4/c1-2-4(9)3(5(10)12-2)8-6(7)11/h2,9H,1H3,(H3,7,8,11) |
Clé InChI |
FWVJHNDICXAPBW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C(=O)O1)NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[d]oxazole-5-sulfonamide](/img/structure/B12873081.png)
![2-Chloro-4-ethylbenzo[d]oxazole](/img/structure/B12873082.png)
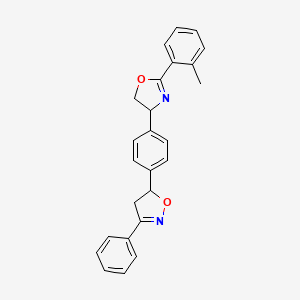

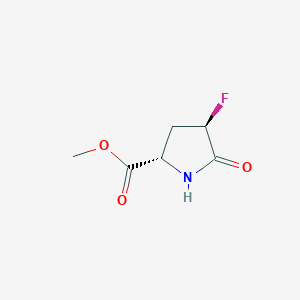

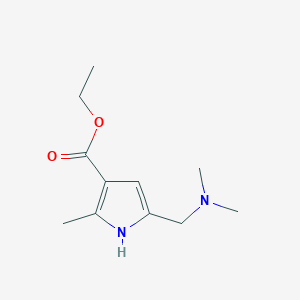

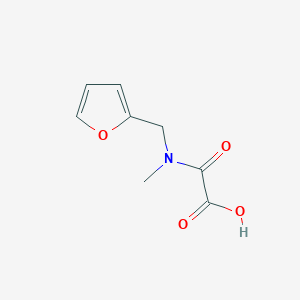
![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)
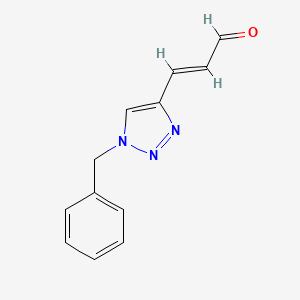
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)
